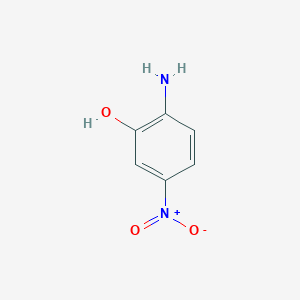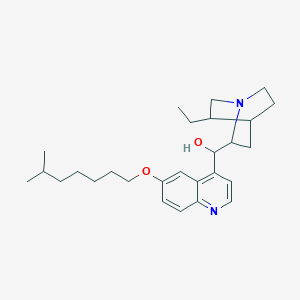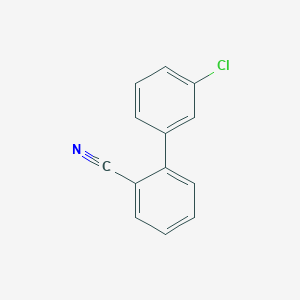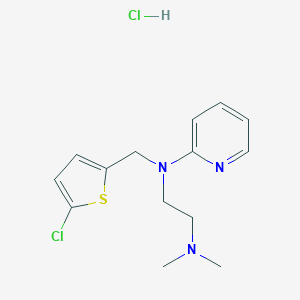![molecular formula C6H10O2 B090491 1,6-Dioxaspiro[2.5]octane CAS No. 185-72-8](/img/structure/B90491.png)
1,6-Dioxaspiro[2.5]octane
Vue d'ensemble
Description
1,6-Dioxaspiro[2.5]octane is a heterocyclic organic compound with the molecular formula C6H10O2. It is characterized by a spirocyclic structure, where a six-membered ring containing two oxygen atoms is fused to a three-membered ring.
Applications De Recherche Scientifique
1,6-Dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents
Industry: It is used in the production of degradable resin monomers and other advanced materials.
Mécanisme D'action
Target of Action
The primary targets of 1,6-Dioxaspiro[2.5]octane are various nucleophiles, including methanol, phenols, thiols, thiocyanic and 2,4-dichlorophenoxyacetic acids, sodium sulfite, and thiourea . These nucleophiles play a crucial role in the reaction with this compound, leading to the fission of the oxirane ring .
Mode of Action
This compound interacts with its targets (nucleophiles) through a process that results in the fission of the oxirane ring . This interaction is governed by the Krasuskii rule, which states that the fission of the epoxide ring occurs at the least substituted carbon atom .
Biochemical Pathways
The reaction of this compound with its targets affects the biochemical pathways involved in the synthesis of various functional derivatives . These derivatives are of interest as potential biologically active compounds .
Pharmacokinetics
The pharmacokinetics of 1,6-Dioxaspiro[2The compound’s interaction with various nucleophiles suggests that its bioavailability may be influenced by these interactions .
Result of Action
The result of this compound’s action is the formation of various functional derivatives through the fission of the oxirane ring . These derivatives, which include various hydroxy compounds, sulfides, sulfoxides, and others , could potentially exhibit biological activity.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of different nucleophiles and the reaction conditions . For instance, the reaction with different nucleophiles occurs under varying conditions, and the yield of the reaction products can also vary .
Analyse Biochimique
Biochemical Properties
1,6-Dioxaspiro[2.5]octane plays a significant role in biochemical reactions, particularly in the context of its interactions with nucleophiles. The compound undergoes reactions with methanol, phenols, thiols, thiocyanic acids, and other nucleophilic reagents, leading to the fission of the oxirane ring . This reaction is in accordance with the Krasuskii rule, which states that the fission occurs at the least substituted carbon atom. The interactions of this compound with these nucleophiles result in the formation of various functional derivatives, which are of interest as potential biologically active compounds .
Cellular Effects
This compound influences various cellular processes through its interactions with nucleophiles. The compound’s ability to react with methanol, phenols, and thiols suggests that it can affect cell signaling pathways and gene expression by modifying these molecules. Additionally, the formation of functional derivatives from these reactions can impact cellular metabolism by altering the availability and activity of key biomolecules . The exact cellular effects of this compound depend on the specific nucleophiles it interacts with and the resulting derivatives formed.
Molecular Mechanism
The molecular mechanism of this compound involves the fission of the oxirane ring when it reacts with nucleophiles. This reaction leads to the formation of various functional derivatives, which can interact with enzymes, proteins, and other biomolecules. The binding interactions of these derivatives with biomolecules can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular function . The specific effects of this compound at the molecular level depend on the nature of the nucleophiles it reacts with and the resulting derivatives formed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and metabolism. High doses of this compound may also result in toxic or adverse effects, such as cell death or tissue damage . Understanding the dosage effects of this compound is crucial for determining its potential therapeutic applications and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors. The compound’s reaction with nucleophiles leads to the formation of functional derivatives, which can participate in different metabolic processes. These derivatives can affect metabolic flux and metabolite levels by altering the activity of key enzymes and pathways . The specific metabolic pathways influenced by this compound depend on the nature of the nucleophiles it reacts with and the resulting derivatives formed.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form functional derivatives through reactions with nucleophiles can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for determining its potential therapeutic applications and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound and its functional derivatives can influence their activity and function. The compound’s interactions with nucleophiles can result in the formation of derivatives that are targeted to specific cellular compartments or organelles. These targeting signals or post-translational modifications can direct this compound to specific locations within the cell, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for determining its potential therapeutic applications and effects on cellular function.
Méthodes De Préparation
1,6-Dioxaspiro[2.5]octane can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylenetetrahydropyran with an organic peroxo compound or an organic hydroperoxide . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the formation of the desired spirocyclic structure.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1,6-Dioxaspiro[2.5]octane undergoes various chemical reactions, primarily involving nucleophilic attack on the oxirane ring. Common reactions include:
Reaction with Methanol: This reaction leads to the formation of 4-hydroxy-4-(methoxymethyl)tetrahydropyran
Reaction with Phenols: In the presence of sodium hydroxide, this reaction produces 4-hydroxy-4-(aryloxymethyl)tetrahydropyrans
Reaction with Thiols: This reaction forms sulfides, which can be further oxidized to sulfoxides
Reaction with Thiocyanic Acid: This reaction yields 4-hydroxy-4-(thiocyanomethyl)tetrahydropyran
Reaction with Sodium Sulfite: This reaction results in the formation of sodium (4-hydroxy-4-tetrahydropyranyl)methanesulfonate
These reactions typically occur under mild conditions and follow the Krasuskii rule, which predicts the fission of the oxirane ring at the least substituted carbon atom .
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[2.5]octane can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decane: This compound has a larger spirocyclic structure and different reactivity due to the presence of additional ring members.
1,3-Dioxolane: A smaller ring structure with different chemical properties and applications.
1,2-Epoxycyclohexane: Similar in having an oxirane ring but differs in the absence of the spirocyclic feature.
Propriétés
IUPAC Name |
1,6-dioxaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-7-4-2-6(1)5-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMADJUKSPHZYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171694 | |
| Record name | 1,6-Dioxaspiro(2.5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-72-8 | |
| Record name | 1,6-Dioxaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dioxaspiro(2.5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dioxaspiro(2.5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dioxaspiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 1,6-Dioxaspiro[2.5]octane with nucleophiles?
A: Research indicates that this compound reacts with various nucleophiles (e.g., methanol, phenols, thiols) primarily through the fission of its oxirane ring. This ring-opening reaction follows the Krasuskii rule, dictating the regioselectivity of the nucleophilic attack. [, ]
Q2: Why is the reactivity of this compound with nucleophiles significant for synthetic chemistry?
A: The reaction of this compound with nucleophiles provides a convenient and stereoselective route to synthesize diversely functionalized pyran derivatives. [] These derivatives are of considerable interest due to their potential biological activities and can serve as valuable building blocks for more complex molecules in medicinal chemistry and other fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-methylphenoxy)ethoxy]ethanol](/img/structure/B90412.png)
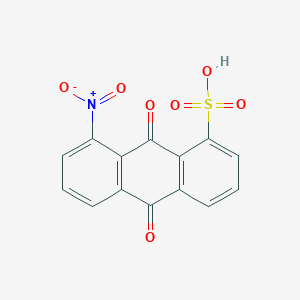
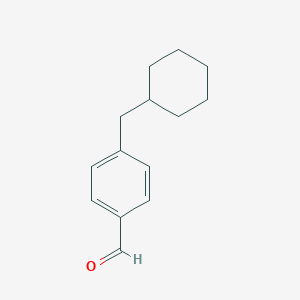

![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
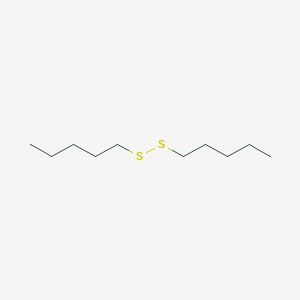
![10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione](/img/structure/B90506.png)
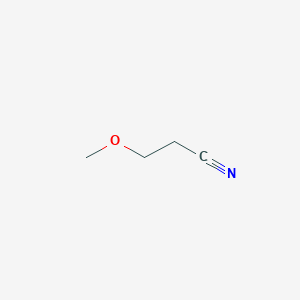
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
